molecular formula C15H17FN2O2 B2559514 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide CAS No. 1219912-37-4

4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2559514
CAS No.: 1219912-37-4
M. Wt: 276.311
InChI Key: SPTXPKPDLDQAJD-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a chemical compound designed for research use, belonging to the class of pyrrole-2-carboxamide derivatives. This class of compounds has been identified as a promising scaffold in the discovery of new therapeutic agents, particularly in the field of infectious diseases. Structure-activity relationship (SAR) studies indicate that pyrrole-2-carboxamides featuring aromatic head groups, such as a 4-fluorophenyl moiety, and specific alkyl tail groups can exhibit significant biological activity . The primary research value of this compound and its analogs lies in their potential as inhibitors of the Mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is an essential transporter in Mycobacterium tuberculosis , the pathogen responsible for tuberculosis (TB), and is responsible for the translocation of mycolic acids, which are critical components of the unique and impermeable cell wall of the bacterium . Inhibiting MmpL3 disrupts cell wall biosynthesis, leading to bacterial death. This mechanism is distinct from many first-line TB drugs, making MmpL3 an attractive target for the development of novel anti-tuberculosis agents, especially against drug-resistant strains of TB . The 4-fluorophenyl substituent on the pyrrole ring is consistent with SAR findings that electron-withdrawing groups on the aromatic head can enhance anti-TB potency . The 3-methoxypropyl tail group on the carboxamide nitrogen is an interesting feature for further investigation, as modifications at this position with bulky or specific alkyl groups have been shown to greatly improve both the potency and selectivity of this compound class . Researchers can utilize this compound as a key intermediate or reference standard in medicinal chemistry programs aimed at developing new anti-tuberculosis drugs. It serves as a valuable tool for probing the structure-activity relationships of MmpL3 inhibitors and for conducting mechanistic studies to understand and combat mycobacterial infections. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-20-8-2-7-17-15(19)14-9-12(10-18-14)11-3-5-13(16)6-4-11/h3-6,9-10,18H,2,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTXPKPDLDQAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CN1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves the use of high-purity reagents and precise temperature control to optimize the reaction efficiency. Continuous flow chemistry techniques may also be employed to enhance production rates and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of reduced pyrrole derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its fluorophenyl group enhances the compound's reactivity and stability, making it valuable in organic synthesis.

Biology: Biologically, 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antiviral, and anti-inflammatory properties, making it a candidate for drug development.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate biological pathways suggests it could be used in the treatment of various diseases, including cancer and infectious diseases.

Industry: Industrially, the compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide exerts its effects involves interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to receptors, while the methoxypropylamide moiety facilitates cellular uptake. The compound modulates signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The following table and analysis compare 4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide with key analogs from the literature, focusing on structural motifs, physicochemical properties, and reported biological activities.

Table 1: Comparative Analysis of Pyrrole and Related Carboxamide Derivatives

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents Pharmacological Activity Reference
Target Compound: this compound Pyrrole-2-carboxamide ~290.3 (estimated) Not reported 4-Fluorophenyl, 3-methoxypropyl Hypothesized kinase inhibition [Inferred]
4-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-1H-pyrrole-2-carboxamide (220) Pyrrole-2-carboxamide + imidazole-pyridine 529.59 Not reported 2,4-Dimethoxyphenyl, 4-fluorophenyl, methylthio-imidazole CK1δ inhibitor (IC₅₀ = 0.8 µM)
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine + chromene 589.1 (M+1) 175–178 4-Amino-benzenesulfonamide, dual fluorophenyl Anticancer (kinase target implied)
5-Amino-1-(4-Fluorophenyl)-1H-Pyrazole-4-Carboxamide Pyrazole-4-carboxamide ~234.2 (estimated) Not reported 4-Fluorophenyl, 5-amino Scaffold for kinase/GPCR modulation
900887-75-4 (Dihydropyrido-Pyrrolo-Pyrimidine Carboxamide) Pyrido-pyrrolo-pyrimidine Not reported Not reported 4-Isopropylphenyl, 3-methoxypropyl Undisclosed (structural analog)

Key Structural and Functional Differences

Core Heterocycle Diversity :

  • The target compound features a pyrrole ring , whereas analogs like the pyrazolo-pyrimidine in and the pyrido-pyrrolo-pyrimidine in incorporate fused heterocyclic systems. These fused cores often enhance binding affinity to ATP pockets in kinases but may reduce metabolic stability compared to simpler pyrroles .

Substituent Effects: The 3-methoxypropyl chain in the target compound contrasts with the methylthio-imidazole group in Compound 220 (). The latter’s bulkier substituent likely improves target selectivity but may compromise solubility, whereas the methoxypropyl group balances hydrophilicity and membrane permeability .

Pharmacological Activity :

  • Compound 220 () demonstrates explicit CK1δ inhibition (IC₅₀ = 0.8 µM), a property inferred for the target compound due to shared pyrrole-carboxamide pharmacophores. However, the absence of a pyridine-imidazole hybrid in the target may limit its kinase selectivity .
  • The pyrazole-4-carboxamide () lacks the methoxypropyl chain but retains the fluorophenyl group, suggesting utility in divergent therapeutic contexts (e.g., GPCR modulation vs. kinase inhibition) .

Synthetic Accessibility :

  • The target compound’s synthesis likely employs amide coupling reagents (e.g., PyBOP/DIPEA in ), whereas ’s analog uses Suzuki-Miyaura cross-coupling for chromene integration, a more complex route requiring palladium catalysts .

Data Gaps and Limitations

  • No direct melting point, solubility, or biological data for the target compound are available in the provided evidence, necessitating extrapolation from analogs.
  • Structural analogs like 900887-75-4 () lack disclosed activities, limiting functional comparisons .

Biological Activity

4-(4-fluorophenyl)-N-(3-methoxypropyl)-1H-pyrrole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anti-tuberculosis properties. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a fluorophenyl group and a methoxypropyl chain. Its molecular formula is C14H16FN2O2C_{14}H_{16}FN_{2}O_{2} with a molecular weight of approximately 258.29 g/mol.

Biological Activity Overview

Research has indicated that pyrrole derivatives, including this compound, exhibit significant biological activities. Notably, studies have focused on their efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb).

Anti-Tuberculosis Activity

A study published in the Journal of Medicinal Chemistry highlighted the design and synthesis of various pyrrole-2-carboxamides, revealing that compounds with specific substitutions on the pyrrole ring demonstrated potent anti-TB activity. The minimum inhibitory concentration (MIC) for some derivatives was found to be less than 0.016 μg/mL, indicating strong efficacy against Mtb strains, including drug-resistant variants .

Table 1: Biological Activity Data for Pyrrole-2-Carboxamides

Compound IDStructureMIC (μg/mL)Cytotoxicity (IC50 μg/mL)Target
Compound 5Structure<0.016>64MmpL3
Compound 12Structure<0.016>64MmpL3
Compound 32Structure<0.016>64MmpL3

Note: The structures are indicative; actual structures can be referenced from chemical databases.

The primary target for these compounds is the MmpL3 protein in Mycobacterium tuberculosis, which is essential for mycolic acid transport. The binding affinity of these compounds to MmpL3 was assessed using various biochemical assays, confirming their role as inhibitors of mycolic acid biosynthesis. This mechanism is critical for the survival of the bacteria, making it a viable target for new anti-TB therapies .

Structure-Activity Relationship (SAR)

The SAR studies indicated that:

  • Electron-withdrawing groups such as fluorine at the para position on the phenyl ring enhance biological activity.
  • Bulky substituents on the carboxamide improve binding affinity to MmpL3.
  • Compounds with specific substitutions showed improved stability and reduced cytotoxicity, making them suitable candidates for further development.

Case Studies

  • In Vivo Efficacy : In animal models, compounds similar to this compound exhibited significant reductions in bacterial load in infected tissues compared to controls.
  • Pharmacokinetics : Studies demonstrated favorable pharmacokinetic profiles with good oral bioavailability and metabolic stability in liver microsomes, suggesting potential for therapeutic use .

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